molecular formula C8H7F3N2O2 B1460262 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid CAS No. 1987078-32-9

3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Cat. No. B1460262
CAS RN: 1987078-32-9
M. Wt: 220.15 g/mol
InChI Key: NWCYJWCZASCKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid (MTP2C) is a versatile compound that is used in a variety of scientific applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, MTP2C has been used in the synthesis of drugs, and it has been studied extensively for its potential biochemical and physiological effects.

Scientific Research Applications

3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of drugs, such as anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used in the synthesis of organic materials, such as polymers and dyes.

Mechanism of Action

3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 by 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is believed to reduce the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leading to a decrease in inflammation and pain. In addition, 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It is also a relatively stable compound that is relatively non-toxic. However, 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid also has some limitations. It has a relatively short half-life, which can limit its use in certain experiments. In addition, 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has a relatively low solubility, which can limit its use in certain experiments.

Future Directions

The potential future applications of 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid are numerous. It could be used in the synthesis of new drugs and agrochemicals. It could also be used in the synthesis of new materials, such as polymers and dyes. In addition, 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be studied further for its potential biochemical and physiological effects. Finally, 3-(Methylamino)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used in the development of new methods for synthesizing compounds, such as new catalysts and new reaction conditions.

properties

IUPAC Name

3-(methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-12-5-2-4(8(9,10)11)3-13-6(5)7(14)15/h2-3,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYJWCZASCKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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